2-(3-methoxypropyl)-5,8-dinitro-1H-benzo[de]isoquinoline-1,3(2H)-dione
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Overview
Description
2-(3-methoxypropyl)-5,8-dinitro-1H-benzo[de]isoquinoline-1,3(2H)-dione is a complex organic compound belonging to the isoquinoline family Isoquinolines are nitrogen-containing heterocyclic compounds that are widely found in naturally occurring alkaloids
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-methoxypropyl)-5,8-dinitro-1H-benzo[de]isoquinoline-1,3(2H)-dione typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of ortho-substituted benzaldehydes with amines under acidic conditions, followed by nitration and alkylation reactions .
Industrial Production Methods
Industrial production of isoquinoline derivatives often employs catalytic processes to enhance yield and selectivity. For instance, palladium-catalyzed coupling reactions and copper-catalyzed cyclizations are frequently used . These methods are advantageous due to their efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(3-methoxypropyl)-5,8-dinitro-1H-benzo[de]isoquinoline-1,3(2H)-dione undergoes various chemical reactions, including:
Oxidation: The nitro groups can be reduced to amines under hydrogenation conditions.
Reduction: The compound can be oxidized to form nitroso derivatives.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas and palladium on carbon (Pd/C) catalyst.
Reduction: Potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Substitution: Sodium hydride (NaH) or lithium diisopropylamide (LDA) as bases.
Major Products
Oxidation: Amino derivatives.
Reduction: Nitroso derivatives.
Substitution: Various substituted isoquinoline derivatives.
Scientific Research Applications
2-(3-methoxypropyl)-5,8-dinitro-1H-benzo[de]isoquinoline-1,3(2H)-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other advanced materials
Mechanism of Action
The mechanism of action of 2-(3-methoxypropyl)-5,8-dinitro-1H-benzo[de]isoquinoline-1,3(2H)-dione involves its interaction with specific molecular targets. The nitro groups can undergo redox reactions, leading to the generation of reactive oxygen species (ROS) that can induce cellular damage. Additionally, the compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-(3-methoxypropyl)-5,8-dinitro-1H-benzo[de]isoquinoline-1,3(2H)-dione: shares structural similarities with other isoquinoline derivatives such as:
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both nitro and methoxy groups allows for diverse chemical reactivity and potential biological activities that are not observed in other isoquinoline derivatives .
Properties
Molecular Formula |
C16H13N3O7 |
---|---|
Molecular Weight |
359.29 g/mol |
IUPAC Name |
2-(3-methoxypropyl)-5,8-dinitrobenzo[de]isoquinoline-1,3-dione |
InChI |
InChI=1S/C16H13N3O7/c1-26-4-2-3-17-15(20)12-7-10(18(22)23)5-9-6-11(19(24)25)8-13(14(9)12)16(17)21/h5-8H,2-4H2,1H3 |
InChI Key |
RGWXTYXTEUPRDJ-UHFFFAOYSA-N |
Canonical SMILES |
COCCCN1C(=O)C2=CC(=CC3=CC(=CC(=C32)C1=O)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
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